3-Benzyl-2-methoxy-2,4,6-triphenyl-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-methoxy-2,4,6-triphenyl-2H-pyran is a complex organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methoxy-2,4,6-triphenyl-2H-pyran can be achieved through various synthetic routes. One common method involves the reaction of benzyl bromide with 2-methoxy-2,4,6-triphenyl-2H-pyran in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methoxy-2,4,6-triphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrans with various functional groups.
Scientific Research Applications
3-Benzyl-2-methoxy-2,4,6-triphenyl-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methoxy-2,4,6-triphenyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2,4,6-triphenyl-2H-pyran: Lacks the benzyl group, resulting in different chemical properties.
3-Benzyl-2,4,6-triphenyl-2H-pyran: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
3-Benzyl-2-methoxy-2,4,6-triphenyl-2H-pyran is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
79888-99-6 |
---|---|
Molecular Formula |
C31H26O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-benzyl-2-methoxy-2,4,6-triphenylpyran |
InChI |
InChI=1S/C31H26O2/c1-32-31(27-20-12-5-13-21-27)29(22-24-14-6-2-7-15-24)28(25-16-8-3-9-17-25)23-30(33-31)26-18-10-4-11-19-26/h2-21,23H,22H2,1H3 |
InChI Key |
QFEGGVRZULIAGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.